(4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate
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Overview
Description
The compound (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate is a complex organic molecule with a unique structure It belongs to the class of cyclopenta[1,2]phenanthro[8a,9-b]oxiren derivatives, characterized by its acetyl and trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate typically involves multiple steps, including the formation of the cyclopenta[1,2]phenanthro[8a,9-b]oxiren core and subsequent functionalization with acetyl and trimethyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
The compound (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme active sites and receptor binding domains.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited to create new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4aR,5aS,9aS,11bR)-9-acetyl-7,9a,11b-trimethylhexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-yl acetate include other cyclopenta[1,2]phenanthro[8a,9-b]oxiren derivatives with different functional groups.
Uniqueness
What sets this compound apart is its specific combination of acetyl and trimethyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H36O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(2R,7R,9S,16S)-15-acetyl-2,13,16-trimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-yl] acetate |
InChI |
InChI=1S/C24H36O4/c1-13-10-19(14(2)25)22(4)8-7-18-17(21(13)22)11-20-24(28-20)12-16(27-15(3)26)6-9-23(18,24)5/h13,16-21H,6-12H2,1-5H3/t13?,16?,17?,18?,19?,20-,21?,22+,23+,24-/m0/s1 |
InChI Key |
PERLHPJYXISCGQ-HOYLQGAGSA-N |
Isomeric SMILES |
CC1CC([C@@]2(C1C3C[C@H]4[C@@]5(O4)CC(CC[C@@]5(C3CC2)C)OC(=O)C)C)C(=O)C |
Canonical SMILES |
CC1CC(C2(C1C3CC4C5(O4)CC(CCC5(C3CC2)C)OC(=O)C)C)C(=O)C |
Origin of Product |
United States |
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